molecular formula C14H20InN3O10 B10776299 Indium In 111 pentetate CAS No. 135998-32-2

Indium In 111 pentetate

Cat. No.: B10776299
CAS No.: 135998-32-2
M. Wt: 501.23 g/mol
InChI Key: BLALCKLYSDDAOC-JWFOFJTQSA-K
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Description

Indium In 111 pentetate (chemical name: indium diethylenetriaminepentaacetic acid, or $^{111}\text{In}$-DTPA) is a sterile, non-pyrogenic radiopharmaceutical approved for intrathecal administration in radionuclide cisternography. It is formulated as an isotonic aqueous solution buffered to pH 7–8 and complexed with the chelating agent pentetic acid (DTPA) . Upon administration, it circulates with cerebrospinal fluid (CSF) to image CSF flow dynamics, detect leaks, evaluate shunt patency, and identify CSF circulation abnormalities . Approximately 65% of the dose is renally excreted within 24 hours, increasing to 85% by 72 hours . Adverse reactions, such as aseptic meningitis, are rare (<0.4% incidence) but necessitate caution in patients with renal impairment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indium In-111 pentetate is prepared by chelating Indium-111 with diethylenetriaminepentaacetic acid. The process involves the following steps:

    Chelation Reaction: Indium-111 chloride is reacted with diethylenetriaminepentaacetic acid in an aqueous solution. The reaction is typically carried out at a pH of 3.8 to 4.3 to ensure optimal chelation.

    Purification: The resulting Indium In-111 pentetate complex is purified to remove any unreacted starting materials and by-products.

Industrial Production Methods: Industrial production of Indium In-111 pentetate involves the use of a kit that contains two components: a vial of lyophilized diethylenetriaminepentaacetic acid and a vial of Indium-111 chloride solution. The two components are combined under sterile conditions to form the final product .

Chemical Reactions Analysis

Key Reaction Parameters:

ParameterValue
Target materialCadmium-112
Irradiation particleProton
Nuclear reaction(p,2n)
Half-life of ¹¹¹In67.32 hours

Chelation with DTPA

The purified indium-111 reacts with DTPA under controlled conditions to form the stable ¹¹¹In-DTPA complex. The reaction involves the replacement of indium’s labile ligands with DTPA’s carboxylate and amine groups .

Reaction Scheme:

In3++DTPA5[In(DTPA)]2\text{In}^{3+} + \text{DTPA}^{5-} \rightarrow [\text{In(DTPA)}]^{2-}

Critical Reaction Conditions:

  • pH : Adjusted to 3.8–4.3 using sodium hydroxide or hydrochloric acid .

  • Temperature : Room temperature (20–25°C).

  • Purity Requirements :

    • ≥90% radiochemical purity post-synthesis .

    • ≤0.06% indium-114m and zinc-65 contaminants .

Radiolabeling and Stability

The stability of ¹¹¹In-DTPA is influenced by pH, temperature, and competing ions.

Stability Data:

ConditionStability Outcome
pH 7–8 (physiological)Maintains integrity for 8 hours post-reconstitution .
Presence of Fe³⁺Competes with In³⁺, reducing labeling efficiency .
Storage at 2–8°CRetains >95% stability for 24 hours .

Decay Characteristics

Indium-111 undergoes electron capture decay to stable cadmium-111, emitting gamma photons used for imaging:

Decay Emissions :

Photon Energy (keV)Abundance (%)
171.390.2
245.494.0

Decay Correction Factors:

Time (hours)Remaining Activity (%)
0100.0
2473.9
4854.6
7240.3

Quality Control Metrics

Post-synthesis validation includes:

Radiochemical Purity Assessment :

ComponentAcceptable Threshold
¹¹¹In-DTPA≥90%
Hydrophilic impurities≤5%
Non-elutable impurities≤2%

Reaction Byproducts and Contaminants

  • Indium-114m : Generated via secondary nuclear reactions; controlled to <0.06% .

  • Zinc-65 : Trace contaminant from cyclotron target; limited to <0.06% .

Scientific Research Applications

Radionuclide Cisternography

  • Purpose : Primarily used to evaluate cerebrospinal fluid (CSF) circulation.
  • Procedure : Administered intrathecally, it helps diagnose abnormalities in CSF flow, localize CSF leaks, and assess shunt patency.
  • Case Study : A study on patients with suspected CSF leaks demonstrated that Indium In-111 pentetate effectively identified leak sites through subsequent imaging, guiding surgical intervention .

Oncology

  • Tumor Localization : Indium In-111 pentetate can be conjugated with monoclonal antibodies to target specific antigens on tumor cells, enhancing the detection of malignancies such as lymphoma and prostate cancer.
  • Case Study : In a cohort of patients with neuroendocrine tumors, imaging with Indium In-111 pentetate provided critical insights into tumor localization and metastasis, influencing treatment decisions .

Infection and Inflammation Assessment

  • Mechanism : The agent's affinity for leukocytes allows it to track white blood cell migration to sites of infection or inflammation.
  • Applications : Useful in diagnosing osteomyelitis, abscesses, and inflammatory bowel disease.
  • Case Study : A clinical trial involving patients with suspected osteomyelitis showed that Indium In-111 pentetate imaging correlated well with clinical findings and guided effective treatment strategies .

Pharmacokinetics and Dosimetry

Indium In-111 pentetate is administered in a sterile solution, typically containing 1 mCi (37 MBq) per milliliter. The compound is rapidly excreted by the kidneys, with approximately 65% of the administered dose eliminated within 24 hours. This rapid clearance minimizes radiation exposure to surrounding tissues .

ParameterValue
Administered Dose1 mCi (37 MBq)
Renal Excretion (24 hours)~65%
Half-life2.8 days
Radiation Dose to Total Body0.41 mGy per 18.5 MBq

Safety and Precautions

While Indium In-111 pentetate is generally safe when administered by trained professionals, precautions are necessary due to its radioactive nature. Potential adverse effects include allergic reactions and transient discomfort at the injection site. Adequate shielding and handling protocols must be followed to minimize radiation exposure for both patients and healthcare providers .

Mechanism of Action

The mechanism of action of Indium In-111 pentetate involves the decay of Indium-111 by electron capture. This decay process emits gamma rays, which can be detected using a gamma camera. The emitted gamma rays allow for the visualization of the distribution of the radiopharmaceutical within the body, enabling the detection of abnormalities in cerebrospinal fluid flow and the localization of tumors and sites of infection or inflammation .

Comparison with Similar Compounds

Comparison with Similar Indium-111-Labeled Compounds

Chemical and Structural Differences

Compound Chelator/Ligand Target/Mechanism
Indium In 111 pentetate DTPA Passive diffusion with CSF flow
Indium In 111 oxyquinoline Oxyquinoline (8-hydroxyquinoline) Binds to leukocytes/platelets for cell labeling
Indium In 111 pentetreotide DTPA-D-Phe-octreotide Binds somatostatin receptors (SSTR2/5)
Indium In 111 capromab pendetide Murine monoclonal antibody (7E11-C5.3) Targets prostate-specific membrane antigen (PSMA)

Key Notes:

  • Pentetate : Relies on CSF flow for distribution.
  • Oxyquinoline: Lipophilic, enabling cell membrane penetration for leukocyte/platelet labeling .
  • Pentetreotide : Peptide receptor-targeted, enabling tumor localization .

Pharmacokinetics and Biodistribution

Parameter This compound Indium In 111 oxyquinoline Indium In 111 pentetreotide
Administration Route Intrathecal Intravenous (cell labeling) Intravenous
Excretion Renal (85% in 72 hours) Hepatic/splenic (cell-bound) Renal/hepatic
Half-Life 67 hours (physical) 67 hours (physical) 67 hours (physical)
Critical Organ Kidneys Spleen (labeled leukocytes) Kidneys

Key Notes:

  • Pentetate’s intrathecal route limits systemic exposure, whereas pentetreotide and oxyquinoline require IV administration .
  • Oxyquinoline-labeled cells accumulate in reticuloendothelial organs (spleen, liver) .

Regulatory and Quality Standards

Parameter This compound Indium In 111 pentetreotide
Radiochemical Purity ≥90% (USP) ≥90% (Ph. Eur.)
Packaging Single-dose containers Lyophilized kits (reconstitution)
Labeling Requires radioactivity, calibration date Tumor-specific claims

Key Notes:

  • USP monographs mandate strict radiochemical purity and bacterial endotoxin limits (<14/V USP endotoxin units/mL) for pentetate .
  • Pentetreotide (Octreoscan®) is supplied as a kit for reconstitution with $^{111}\text{In}$ chloride .

Q & A

Basic Research Questions

Q. How can researchers ensure radiochemical purity of Indium In 111 pentetate during experimental preparation?

  • Methodological Answer : Radiochemical purity (≥90%) is validated using thin-layer chromatography (TLC) with a glass fiber matrix and a methanol:water (3:1) solvent system. The compound must exhibit an RF value between 0.8–1.0, with the pentetate complex migrating near the solvent front. Impurities, such as free indium-111, are quantified via gamma scintillation counting .

Q. What are the critical storage and handling protocols for this compound to maintain stability?

  • Methodological Answer : Store in single-dose, shielded vials at room temperature. Shielding (e.g., lead containers) is mandatory to minimize radiation exposure. The solution must be discarded if turbid or after 7 days post-calibration. Sterility testing follows USP guidelines, though pre-release use is permissible under controlled conditions .

Q. How is radionuclidic purity validated to meet regulatory standards?

  • Methodological Answer : Gamma spectrometry is used to confirm energy peaks at 0.173 MeV and 0.247 MeV, specific to indium-111. Contaminants (e.g., In-114m, Zn-65) must not exceed 0.06% each. Purity is recalculated at each calibration interval due to decay-related shifts in impurity ratios .

Q. What pharmacokinetic parameters should be considered for intrathecal administration in CSF studies?

  • Methodological Answer : Approximately 65% of the dose is renally excreted within 24 hours, reaching 85% by 72 hours. Radiation dosimetry tables (e.g., spinal cord surface dose: 50 mGy/18.5 MBq) inform safe dosing. Adjustments are required for renal impairment .

Advanced Research Questions

Q. How can discrepancies in CSF flow imaging data using In-111 pentetate be resolved?

  • Methodological Answer : Contradictions may arise from CSF leakage variability or shunt patency. Use dynamic SPECT imaging with temporal resolution <30 minutes to capture flow anomalies. Cross-validate with MRI to distinguish anatomical vs. functional abnormalities .

Q. What methodological approaches optimize comparative studies between In-111 pentetate and Ga-68 DOTATATE for neuroimaging?

  • Methodological Answer : Design head-to-head trials with matched patient cohorts. Compare uptake ratios in target tissues (e.g., basal cisterns) and quantify signal-to-noise ratios. Account for differences in half-life (In-111: 2.8 days vs. Ga-68: 68 minutes) when scheduling imaging timepoints .

Q. How can radiation dosimetry models be tailored for pediatric or geriatric populations?

  • Methodological Answer : Adjust organ-specific absorbed doses using anthropomorphic phantoms scaled to patient size. For pediatric studies, apply ICRP 89 weight-based corrections. Geriatric models should incorporate reduced renal clearance rates, validated via creatinine clearance assays .

Q. What strategies address variability in radiochemical yield during radiolabeling?

  • Methodological Answer : Optimize reaction conditions (pH 7–8, 20–50 µg pentetic acid) to stabilize the In-111-DTPA complex. Use chelation challenge assays with excess EDTA to confirm stability. Batch variability is minimized by pre-testing ligand purity via HPLC .

Q. Data Analysis and Compliance

Q. How should researchers interpret conflicting biodistribution data from preclinical models?

  • Methodological Answer : Conduct meta-analyses of published datasets (e.g., excretion rates: 0.5–48 hours in humans vs. 24–72 hours in rodents). Use compartmental modeling to account for species-specific CSF dynamics. Discrepancies in renal excretion may reflect differences in glomerular filtration rates .

Q. What steps ensure compliance with USP <823> for academic radiopharmaceutical production?

  • Methodological Answer : Implement quality control (QC) protocols for endotoxin testing (<14 USP EU/mL) and sterility. Document all calibration times, doses, and purity results. For investigational use, submit batch records to institutional radiopharmacy committees for approval .

Q. Tables for Reference

Table 1: Radiation Dosimetry of In-111 Pentetate (18.5 MBq Dose)

OrganAbsorbed Dose (mGy)
Spinal Cord15.0 (average)
Brain Surface41.0
Kidneys2.2
Bladder (4.8h)5.0
Source: Prescribing data

Table 2: Key Radiochemical Purity Parameters

ParameterRequirement
RF Value (TLC)0.8–1.0
Radiochemical Purity≥90%
Radionuclidic Purity≥99.88%
Source: USP Monographs

Properties

Key on ui mechanism of action

Decay of In-111 by electron capture allows for detection with a gamma camera for visualization of the brain and spinal column.

CAS No.

135998-32-2

Molecular Formula

C14H20InN3O10

Molecular Weight

501.23 g/mol

IUPAC Name

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium-111(3+)

InChI

InChI=1S/C14H23N3O10.In/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-3/i;1-4

InChI Key

BLALCKLYSDDAOC-JWFOFJTQSA-K

Isomeric SMILES

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[111In+3]

Canonical SMILES

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[In+3]

Origin of Product

United States

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